(3S)-3-amino-3-(3-bromophenyl)propanamide is an organic compound characterized by the presence of an amino group, a bromophenyl group, and a propanamide moiety. This compound is notable for its potential applications in medicinal chemistry and organic synthesis. The molecular formula of this compound is , with a molecular weight of 243.10 g/mol. It features a chiral center at the carbon atom adjacent to the amino group, which contributes to its stereochemistry as the "S" configuration.
This compound can be sourced from various chemical suppliers and is classified under the category of amino acids and amides. It is particularly relevant in the fields of organic synthesis, medicinal chemistry, and biological research due to its structural characteristics that allow for diverse chemical reactions and biological interactions.
The synthesis of (3S)-3-amino-3-(3-bromophenyl)propanamide typically involves several key steps:
Industrial methods may employ similar reaction pathways but are optimized for higher yields and purity, often utilizing automated systems for efficiency .
The molecular structure of (3S)-3-amino-3-(3-bromophenyl)propanamide can be described using various representations:
InChI=1S/C9H11BrN2O/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H2,12,13)/t8-/m0/s1
PZWWNIVOASGHHU-QMMMGPOBSA-N
C1=CC(=CC(=C1)Br)[C@H](CC(=O)N)N
The structure features a bromophenyl ring attached to a chiral carbon that also bears an amino group and a propanamide functional group .
(3S)-3-amino-3-(3-bromophenyl)propanamide can participate in various chemical reactions:
Common reagents used include potassium permanganate for oxidation, sodium borohydride for reduction, and sodium hydroxide for substitution reactions .
The mechanism of action for (3S)-3-amino-3-(3-bromophenyl)propanamide involves its interaction with biological targets. The amino group facilitates binding to receptors or enzymes, potentially influencing biochemical pathways. Specific interactions depend on the context of use, such as in drug development or enzyme inhibition studies .
These properties make it suitable for various applications in both laboratory research and industrial settings .
(3S)-3-amino-3-(3-bromophenyl)propanamide has several significant applications:
The synthesis of enantiomerically pure α-amino amides like (3S)-3-amino-3-(3-bromophenyl)propanamide leverages advanced catalytic and auxiliary-based methods. Key strategies include:
Table 1: Enantioselective Methods Comparison
Method | Catalyst/Auxiliary | Yield (%) | ee (%) | Key Limitation |
---|---|---|---|---|
Asymmetric Hydrogenation | Ru-BINAP | 85 | 97 | Sensitive to aryl sterics |
UmAS | Chiral Ni(II) complex | 71 | 98 | Nitroalkene accessibility |
Biocatalysis | ω-Transaminase | 52 | 90 | Low activity with bromoarenes |
Incorporating the sterically demanding 3-bromophenyl group while preserving chirality requires tailored catalysis:
Parameter | Racemic Route | Enantioselective Route |
---|---|---|
Steps | 3–4 (classical amidation) | 4–5 (catalytic/auxiliary) |
Overall Yield | 68% | 45–71% |
ee | 0% (requires resolution) | 90–98% |
Key Advantage | Low cost, scalability | Avoids chiral separation |
Key Disadvantage | Chiral HPLC resolution needed | Catalyst cost/availability |
Enantioselective routes avoid costly resolutions (e.g., chiral HPLC of racemates), but racemic synthesis remains viable when using inexpensive enzymes (e.g., penicillin acylase) for kinetic resolution [5] [6].
The 3-bromophenyl group enables late-stage derivatization:
Table 2: Derivatization Reactions of (3S)-3-Amino-3-(3-bromophenyl)propanamide
Reaction | Conditions | Product | Yield (%) |
---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, PhB(OH)₂ | (3S)-3-Amino-3-(3-biphenyl)propanamide | 82 |
N-Alkylation | NaH, CH₃I, DMF | N-Methylated derivative | 75 |
N-Boc Protection | Boc₂O, DMAP, CH₂Cl₂ | N-Boc-protected propanamide | 95 |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4